Phosphorane, trihydroxy-
Overview
Description
Phosphorous acid, chemically represented as H₃PO₃, is a diprotic acid, meaning it can donate two protons in an acid-base reaction. It is a white, crystalline solid at room temperature and is moderately soluble in water, forming a mildly acidic solution. Phosphorous acid is less common in nature compared to other phosphorus-containing compounds but plays a critical role in various chemical and industrial processes .
Mechanism of Action
Target of Action
Phosphonophosphonic acid acts as a mimic of peptides where the phosphonic acid or related group replaces either the carboxylic acid group present at the C-terminus, is located in the peptidyl side chain, or phosphonamidate or phosphinic acid mimics the peptide bond . These compounds act as inhibitors of key enzymes related to variable pathological states .
Mode of Action
The interaction of phosphonophosphonic acid with its targets involves the formation of hydrogen bonds with interfacial iodine, leading to increased formamidinium iodide adsorption, persistent changes in perovskite structure, and stabilization of bulk a-FAPbI3 . It also inhibits DNA polymerase, especially in viruses, and is used as an antiviral agent .
Biochemical Pathways
Phosphonophosphonic acid affects several biochemical pathways. It mimics the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes . This property makes phosphonates resources of important biologically active compounds . Genetic and biochemical characterization of phosphonate producing strains have resulted in the identification of five core biosynthetic pathways common to these natural products .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of phosphonophosphonic acid are crucial in drug discovery and chemical safety assessment . .
Result of Action
The molecular and cellular effects of phosphonophosphonic acid’s action involve its role as a pH biosensor, coupling changes in pH to intracellular signaling pathways . It also plays a role in cellular signaling and trafficking in several eukaryotes, including yeast, insects, mammals, and plants .
Action Environment
The action, efficacy, and stability of phosphonophosphonic acid can be influenced by environmental factors. For instance, the presence of interfacial iodine can impact the initial phase and final bulk crystal structures of co-evaporated perovskites
Preparation Methods
Phosphorous acid can be prepared through several methods:
Chemical Reactions Analysis
Phosphorous acid undergoes various chemical reactions, including:
Oxidation: Phosphorous acid can be oxidized to phosphoric acid (H₃PO₄). For example, when heated, dry phosphorous acid disproportionates to give phosphine (PH₃) and phosphoric acid. [ 4H₃PO₃ \rightarrow PH₃ + 3H₃PO₄ ]
Reduction: Phosphorous acid acts as a strong reducing agent and can reduce certain metallic ions in solution.
Scientific Research Applications
Phosphorous acid has numerous applications in scientific research and industry:
Comparison with Similar Compounds
Phosphorous acid (H₃PO₃) is often compared with phosphoric acid (H₃PO₄) and hypophosphorous acid (H₃PO₂):
Phosphoric Acid (H₃PO₄): Phosphoric acid is a stronger acid and contains more oxygen atoms per phosphorus atom compared to phosphorous acid.
Hypophosphorous Acid (H₃PO₂): Hypophosphorous acid is a monoprotic acid, meaning it can donate only one proton.
Phosphorous acid’s diprotic nature and its ability to act as a strong reducing agent make it unique among these compounds .
Properties
IUPAC Name |
phosphorous acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O3P/c1-4(2)3/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMIONKXNSYLSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7035511 | |
Record name | Phosphorous acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7035511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.996 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Pellets or Large Crystals, Solid | |
Record name | Phosphorous acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphite | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001443 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10294-56-1, 14901-63-4 | |
Record name | Phosphorous acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10294-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphorous acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorous acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphorous acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7035511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphorous acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Phosphite | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001443 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: Can phosphorous acid be used to control bacterial wilt in plants?
A3: Yes, research has shown that phosphorous acid can effectively control bacterial wilt caused by Ralstonia solanacearum in geranium plants (Pelargonium hortorum). [] Studies indicate that phosphorous acid acts as a bacteriostatic agent in the soil, preventing infection rather than directly killing the bacteria. Importantly, this protective effect was observed against both race 1 and 3 of R. solanacearum. []
Q2: What is the molecular formula and weight of phosphorous acid?
A2: The molecular formula for phosphorous acid is H3PO3, and its molecular weight is 82.00 g/mol.
Q3: Can phosphorous acid be used in combination with stilbenes to enhance antifungal activity?
A6: Preliminary in vitro research suggests a potential synergistic effect between phosphorous acid and certain stilbenes against specific fungi associated with esca disease in grapevines. While phosphorous acid alone showed limited effectiveness, combining it with pterostilbene led to increased antifungal activity against Phaeoacremonium aleophilum, Phaeomoniella chlamydospora, Libertella blepharis, and Stereum hirsutum. Interestingly, this synergistic effect was not observed with Fomitiporia punctata. [] This highlights the complexity of these interactions and the need for further investigation into the potential of such combinations for disease control.
Q4: Does phosphorous acid play a role in the synthesis of polymers?
A8: Yes, phosphites containing sterically hindered piperidine groups, synthesized using phosphorous acid as a starting material, show promise as stabilizers for synthetic polymers. [] These compounds can be further modified to create a variety of phosphites with potential applications in enhancing the longevity and performance of polymeric materials.
Q5: What is a significant challenge in using phosphorous acid as a fungicide, and are there any solutions being explored?
A9: One challenge with using phosphorous acid is its rapid movement through plants, which can limit its persistence and effectiveness in controlling diseases over time. [] To overcome this, researchers are developing new formulation systems for slow release of phosphorous acid in the soil. [] One promising approach involves utilizing a carrier coated with polysaccharides, enabling the gradual release of phosphorous acid over several weeks. [] This sustained release strategy aims to provide long-lasting protection against diseases like Phytophthora blight while minimizing the frequency of applications.
Q6: What is the efficacy of phosphorous acid in controlling Phytophthora crown and root rot in apricot and cherry trees?
A11: Greenhouse experiments demonstrated that foliar applications of phosphorous acid at rates of 200 and 215 g a.i./100 L significantly reduced root rot severity in apricot rootstock ‘Zerdali’ and crown rot severity in both ‘Zerdali’ and cherry rootstock ‘Mahaleb’. [] These treatments provided 70.68–80.00% and 68.32–91.96% reduction in root and crown rot severity, respectively, compared to lower doses or untreated controls. [] Field trials further confirmed the effectiveness of phosphorous acid in suppressing disease symptom development when applied curatively. []
Q7: What are the safety considerations for using phosphorous acid in food contact materials?
A13: The European Food Safety Authority (EFSA) has assessed the safety of phosphorous acid, mixed 2,4-bis(1,1-dimethylpropyl)phenyl and 4-(1,1-dimethylpropyl)phenyl triesters for use in food contact materials. [] Based on a review of toxicological data, including new studies on mutagenicity, toxicokinetics, and reproductive toxicity, the EFSA concluded that increasing the specific migration limit of this substance from 5 to 10 mg/kg food would not raise safety concerns for consumers. []
Q8: What is the environmental fate of glyphosate, and is there any evidence to suggest it degrades into phosphorous acid?
A14: Contrary to some claims, scientific evidence refutes the notion that glyphosate degrades into phosphorous acid in the environment. [] The basis for this misinformation seems to stem from a misinterpretation of research on potassium phosphite translocation in avocado trees, where naturally occurring phosphorous acid was mistakenly attributed to glyphosate degradation. [] Extensive research on glyphosate and its primary metabolite, AMPA, confirms that phosphorous acid is not a degradation product. []
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